N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N~9~-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is a synthetic organic compound that features a unique combination of a xanthene core, a thiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide in ethanol.
Coupling with the Xanthene Core: The synthesized thiazole derivative is then coupled with a xanthene derivative through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the xanthene core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as nitronium ions or sulfonyl chlorides, in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Formation of alcohols or amines from the carbonyl group.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N9-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the xanthene core, which can exhibit strong fluorescence. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The thiazole ring and fluorophenyl group are known to enhance biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism by which N9-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The fluorophenyl group can enhance binding affinity to targets, while the thiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Cyclopentanecarboxamide, N-(4-fluorophenyl)-
Uniqueness
N~9~-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to the combination of its xanthene core, thiazole ring, and fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific reactivity patterns, which are not commonly found in other compounds.
Properties
Molecular Formula |
C23H15FN2O2S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H15FN2O2S/c24-15-11-9-14(10-12-15)18-13-29-23(25-18)26-22(27)21-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)21/h1-13,21H,(H,25,26,27) |
InChI Key |
JOHLKXSPMYPXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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